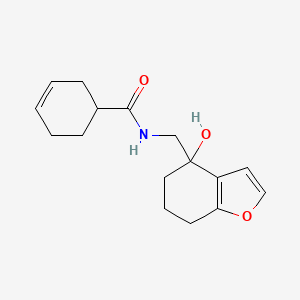
4-methyl-3-(1H-tetrazol-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-(1H-tetrazol-1-yl)benzoic acid is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tetrazole ring attached to a benzoic acid moiety, with a methyl group at the 4-position of the benzene ring. Tetrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and other fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1H-tetrazol-1-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzoic acid with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . Another approach includes the use of 4-methylbenzoyl chloride and sodium azide in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the use of eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields. The use of catalysts and green chemistry principles is also common in industrial settings to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-3-(1H-tetrazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-methyl-3-(1H-tetrazol-1-yl)benzoic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-methyl-3-(1H-tetrazol-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities[5][5].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-4-(1H-tetrazol-1-yl)benzoic acid: Similar in structure but with a different position of the methyl group.
4-(1H-tetrazol-5-yl)benzoic acid: Lacks the methyl group but has a similar tetrazole and benzoic acid structure.
Uniqueness
4-methyl-3-(1H-tetrazol-1-yl)benzoic acid is unique due to the specific positioning of the methyl group, which can influence its reactivity and biological activity. The presence of the tetrazole ring also imparts unique properties, such as increased stability and the ability to act as a bioisostere .
Eigenschaften
IUPAC Name |
4-methyl-3-(tetrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-6-2-3-7(9(14)15)4-8(6)13-5-10-11-12-13/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRNKOJTMCWOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2817382.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2817385.png)

![N-[[4-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2817387.png)

![4-[3-(Ethoxymethyl)-4-methoxyphenyl]-1,3-thiazol-2-amine](/img/structure/B2817393.png)
![2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide](/img/structure/B2817395.png)






